molecular formula C12H22N4O3S B2366371 1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide CAS No. 1171780-98-5

1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2366371
CAS No.: 1171780-98-5
M. Wt: 302.39
InChI Key: MUILBVIVSCPQAE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a morpholinopropyl group attached to the sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with 3-morpholinopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum productivity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of certain metabolites or signaling molecules, which can have therapeutic effects.

Comparison with Similar Compounds

1,3-Dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide can be compared with other pyrazole derivatives, such as:

    1,3-Dimethyl-1H-pyrazole-4-sulfonamide: Lacks the morpholinopropyl group, which may affect its biological activity.

    1,3-Dimethyl-N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide: Contains a hydroxyethyl group instead of a morpholinopropyl group, which may alter its chemical reactivity and applications.

The presence of the morpholinopropyl group in this compound imparts unique properties to the compound, making it a valuable molecule for various scientific research applications.

Biological Activity

1,3-Dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. Its unique structure, characterized by a pyrazole ring and a sulfonamide group, enhances its biological activity and solubility. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative analysis with related compounds.

Structure and Synthesis

The compound features a pyrazole ring substituted with a sulfonamide group and a morpholinopropyl moiety. The synthesis typically involves multiple steps, including the reaction of sulfonyl chlorides with amines under optimized conditions to yield the desired product with high purity.

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies. In vitro assays have shown that this compound inhibits the proliferation of several cancer cell lines, suggesting its potential as an effective anticancer agent.

  • Mechanism of Action : The anticancer effects are believed to result from the modulation of key signaling pathways involved in cell growth and apoptosis. The compound interacts with specific proteins associated with cancer metabolism, enhancing its therapeutic efficacy .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
1,3-Dimethyl-1H-pyrazole-4-sulfonamidePyrazole ring with sulfonamideAnticancerLacks morpholinopropyl side chain
1-Methyl-3-phenyl-1H-pyrazole-4-sulfonamidePhenyl substitution instead of morpholineModerate anticancerLess soluble in aqueous environments
4-Amino-1H-pyrazole-3-sulfonamideAmino group on pyrazole ringAntibacterialFocused on antimicrobial activity
N-(2-hydroxypropyl)-N'-(3-morpholinopropyl)ureaUrea linkage instead of sulfonamideAnticancerDifferent mechanism targeting urea cycle

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in cancer treatment. For instance, one study reported that derivatives similar to this compound exhibited significant inhibition against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The half-maximal inhibitory concentration (IC50) values indicated strong antiproliferative effects without significant cytotoxicity .

Research Findings

Research indicates that the biological activity of pyrazole derivatives is influenced by their structural modifications. The presence of the morpholinopropyl group in this compound enhances both solubility and biological efficacy compared to other derivatives lacking this moiety .

Additional Biological Activities

Beyond anticancer properties, pyrazole sulfonamides have been reported to possess various biological activities including antibacterial and anti-inflammatory effects. These diverse pharmacological profiles make them attractive candidates for further development in drug discovery .

Properties

IUPAC Name

1,3-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O3S/c1-11-12(10-15(2)14-11)20(17,18)13-4-3-5-16-6-8-19-9-7-16/h10,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUILBVIVSCPQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCCCN2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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